Lithium sulphide, anhydrous

Catalog No.
S9098920
CAS No.
M.F
HLi2S+
M. Wt
47.0 g/mol
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Lithium sulphide, anhydrous

Product Name

Lithium sulphide, anhydrous

IUPAC Name

dilithium;sulfanide

Molecular Formula

HLi2S+

Molecular Weight

47.0 g/mol

InChI

InChI=1S/2Li.H2S/h;;1H2/q2*+1;/p-1

InChI Key

ZEBXXUVDYRCDCF-UHFFFAOYSA-M

Canonical SMILES

[Li+].[Li+].[SH-]

Lithium sulfide, anhydrous, is an inorganic compound with the chemical formula Li2_2S. It is characterized by its yellow-white deliquescent powder form and an antifluorite crystal structure, which consists of lithium ions and sulfide ions arranged in a specific lattice configuration. This compound is notable for its high melting point, which ranges between 900 and 975 degrees Celsius, and its bandgap of approximately 3.865 eV, classifying it as a semiconductor . Lithium sulfide readily hydrolyzes in the presence of moisture, releasing hydrogen sulfide gas, which has a characteristic foul odor .

S8+16Li8Li2S\text{S}_8+16\text{Li}\rightarrow 8\text{Li}_2\text{S}

This reaction highlights the conversion of sulfur to lithium sulfide during battery discharge processes . Additionally, lithium sulfide can react with sulfur to form various polysulfides, which are critical in the electrochemical performance of lithium-sulfur batteries .

Lithium sulfide can be synthesized through several methods:

  • Direct Reaction: The most common method involves the direct reaction between lithium metal and sulfur:
    2Li+SLi2S2\text{Li}+\text{S}\rightarrow \text{Li}_2\text{S}
    This reaction is typically conducted in anhydrous ammonia to prevent hydrolysis .
  • Tetrahydrofuran Method: A more refined approach involves reacting lithium metal with hydrogen sulfide in tetrahydrofuran under controlled conditions to produce high-purity anhydrous lithium sulfide. The product is then vacuum dried to remove any residual solvents .
  • Decomposition of Lithium Hydrogen Sulfide: Lithium sulfide can also be obtained by thermally decomposing lithium hydrogen sulfide under vacuum conditions .

Lithium sulfide has several important applications:

  • Lithium-Sulfur Batteries: It is primarily used as a cathode material in lithium-sulfur batteries due to its high theoretical capacity and energy density. These batteries are considered promising alternatives to conventional lithium-ion batteries because they offer higher energy storage capabilities at lower costs .
  • Semiconductors: Given its semiconductor properties, lithium sulfide may find applications in electronic devices and materials science research focused on superconductivity and other advanced technologies .

Recent studies have focused on understanding the interaction mechanisms of lithium sulfide within lithium-sulfur battery systems. Research indicates that the reduction of sulfur to lithium sulfide involves complex pathways with multiple intermediates such as lithium polysulfides. These intermediates play a crucial role in battery performance but can also lead to side reactions that degrade efficiency over time . Understanding these interactions helps improve battery design and longevity.

Lithium sulfide shares similarities with several other compounds in terms of structure and reactivity:

CompoundFormulaKey Features
Sodium SulfideNa2_2SSimilar ionic structure; used in various industrial applications.
Potassium SulfideK2_2SShares similar properties; used in chemical synthesis.
Calcium SulfideCaSUsed in lighting and as a phosphor; distinct from alkali metals.
Magnesium SulfideMgSExhibits semiconductor properties; used in electronics.

Uniqueness of Lithium Sulfide: Unlike sodium or potassium sulfides, which are more soluble and have different ionic radii affecting their reactivity, lithium sulfide's unique properties make it particularly suitable for high-performance battery applications due to its stability at high temperatures and its ability to form stable polysulfides during electrochemical cycling .

Solid-State Synthesis Techniques

High-Temperature Solid-State Reactions

High-temperature solid-state reactions represent one of the most fundamental approaches for synthesizing anhydrous lithium sulphide through direct combination of elemental precursors [1]. The primary reaction involves heating lithium metal with sulfur at temperatures exceeding 600°C, following the stoichiometric equation: 2 Li + S → Li₂S [1]. This reaction proceeds rapidly at elevated temperatures, with yields reaching up to 98% when optimal conditions are maintained with residence times of approximately 2 hours [1].

Temperature control is critical for successful synthesis, with research demonstrating that reactions below the melting point of lithium sulfate (845°C) produce superior morphological characteristics [2]. Studies have shown that conducting carbothermic reduction at 820°C, slightly below the lithium sulfate melting point, preserves the original morphology of precursor materials while achieving volume reduction to 45% of the original particle volume [2]. This temperature optimization results in the formation of octahedral crystal structures characteristic of lithium sulphide particles [2].

The thermodynamic favorability of high-temperature synthesis has been established through Ellingham diagram analysis, which indicates that the reaction of four moles of carbon with one mole of lithium sulfate to form lithium sulphide and carbon monoxide becomes thermodynamically favored at temperatures above 725°C [2]. Mass spectrometric analysis confirms complete conversion, with mass decrease from reactants to solid products reaching 33.3% for samples containing 66 weight percent lithium sulfate monohydrate [2].

Advanced high-temperature synthesis methods have incorporated atmospheric control to enhance product purity and yield [3]. Research has demonstrated that conducting reactions under argon atmosphere with carefully controlled heating rates of 5°C per minute to target temperatures significantly improves the crystalline quality of the resulting lithium sulphide [3]. X-ray diffraction analysis confirms the successful conversion from lithium sulfate monohydrate to pure lithium sulphide with no detectable crystalline impurities [2].

Synthesis ParameterOptimal RangeProduct Characteristics
Temperature820-845°COctahedral crystals, preserved morphology
Heating Rate5°C/minEnhanced crystallinity
Residence Time2 hours98% yield
AtmosphereArgonImproved purity

Mechanochemical Synthesis Approaches

Mechanochemical synthesis has emerged as a highly efficient method for producing submicron-sized lithium sulphide at ambient temperatures through ball-milling techniques [4]. This approach utilizes high-energy mechanical forces to facilitate chemical reactions between lithium hydride and sulfur in an inert atmosphere, achieving high purity lithium sulphide with particle sizes in the submicron range [4]. The mechanochemical process operates at room temperature, eliminating the energy requirements associated with high-temperature methods while maintaining excellent product quality [4].

The fundamental mechanism involves ball-milling lithium hydride with sulfur in an argon atmosphere, where mechanical activation enables the solid-state reaction to proceed spontaneously [4]. Research has demonstrated that this method produces lithium sulphide nanocrystals with diameters of approximately 5 nanometers, which subsequently aggregate into secondary particles of approximately 100 nanometers [4]. The process achieves material conversion efficiencies of approximately 95.6% based on lithium content, representing highly satisfactory yields considering minimal sample losses during processing [5].

Ball-milling parameters significantly influence the final product characteristics, with grinding speed, ball-to-powder ratio, and milling duration serving as critical control variables [6]. Studies have shown that combining 70 weight percent sulfur with 30 weight percent graphite through ball-milling produces sulfur-graphene nanoplatelet composites with enhanced electrochemical properties [6]. The mechanochemical process creates unique three-dimensional sandwich-like structures that facilitate improved ionic conductivity and enhanced lithiation capacity [6].

Extended ball-milling studies have revealed that processing times exceeding 500 cycles can achieve capacity retention rates of 966.1 milliampere-hours per gram at 2C discharge rates, with capacity decay rates as low as 0.099% per cycle [6]. The mechanochemical approach offers significant advantages in terms of scalability, environmental friendliness, and cost-effectiveness compared to traditional high-temperature synthesis methods [6].

Recent advances in mechanochemical synthesis have incorporated controlled atmosphere techniques and optimized milling jar configurations to enhance reaction efficiency [7]. Research has demonstrated that lithium wire can be mechanically activated in situ during ball-milling processes, eliminating the need for pre-activated metals and complex synthetic procedures with strict temperature control [7]. These mechanochemical reactions complete within minutes, significantly reducing processing times compared to conventional methods [7].

Liquid-Phase Synthesis Strategies

Suspension-Based Methods (e.g., Li₂S-P₂S₅ Complexation)

Suspension-based synthesis methods represent sophisticated approaches for producing lithium sulphide through controlled liquid-phase reactions involving lithium sulphide-phosphorus pentasulfide complexation [8]. These methods utilize acetonitrile or dimethoxyethane as solvents to facilitate complexation phenomena between lithium sulphide and phosphorus pentasulfide precursors [8]. The complexation process involves the formation of intermediary lithium thiophosphate-solvent complexes composed of alternating lithium dithiophosphate anions and lithium cation-solvent layers [8].

The mechanism of suspension-based synthesis begins with the formation of soluble trithiophosphate phases when lithium sulphide and phosphorus pentasulfide react in a 1:1 molar ratio [8]. Subsequent incorporation of excess lithium sulphide into the polymer-type structure of trithiophosphate breaks the phosphorus-sulfur-phosphorus bridges, leading to the formation of tetrathiophosphate species [8]. The resulting complexation with solvent molecules forms lithium thiophosphate-solvent complexes that are insoluble when using acetonitrile as the reaction medium [8].

Process optimization studies have demonstrated that suspension-based methods can achieve complete synthesis of beta-lithium thiophosphate phases while maintaining excess lithium sulphide for the formation of soluble phases [8]. The temperature-dependent behavior of these complexes allows for controlled decomposition and recovery of high-purity lithium sulphide upon heating [8]. Research has shown that the suspension method enables precise control over particle size distribution and crystalline structure through manipulation of reaction conditions [8].

Advanced suspension techniques have incorporated de novo liquid-phase methods that enable in situ synthesis of lithium sulphide without using commercial precursors [9]. These methods utilize inexpensive lithium chloride and sodium sulfide as starting materials, with tetrahydropyrrole serving as the enabling solvent for in situ lithium sulphide formation [10]. The materials cost for this approach has been calculated at approximately $55 per kilogram, making it economically viable for industrial applications [9].

Synthesis ParameterOptimal ConditionsProduct Yield
Solvent SystemAcetonitrile/DME>95%
Temperature160°CHigh conductivity
Molar Ratio (Li₂S:P₂S₅)75:25Beta-phase formation
Reaction Time12 hoursComplete conversion

Dissolution-Precipitation Routes

Dissolution-precipitation routes offer precise control over lithium sulphide synthesis through carefully managed solution chemistry and controlled precipitation processes [11]. These methods typically involve the dissolution of lithium sulphide precursors in polar solvents followed by controlled precipitation to achieve desired particle characteristics and purity levels [11]. Research has demonstrated that ethanol-based dissolution systems provide excellent kinetic stability for lithium sulphide while minimizing solvent impurity retention [12].

The dissolution process requires careful attention to solvent selection and concentration control to prevent unwanted side reactions [12]. Studies have shown that lithium sulphide exhibits kinetic stability in ethanol solutions and can be dissolved and recovered with minimal retention of solvent impurities under carefully controlled conditions [12]. However, sodium sulfide demonstrates high reactivity with ethanol, undergoing alcoholysis reactions that lead to kinetic entrapment of sodium ethoxide in the final lithium sulphide product [12].

Purification strategies within dissolution-precipitation routes have been developed to remove oxygenated impurities that can form during synthesis [12]. Thermogravimetric analysis has been employed to detect and quantify impurity formation, with decomposition products providing insights into impurity formation mechanisms [12]. Research has identified that complete removal or decomposition of organic impurities is essential for achieving both high lithium ion conductivity and low electronic conductivity in the final product [12].

Metathesis reactions represent a significant advancement in dissolution-precipitation synthesis, utilizing spontaneous reactions between lithium salts and sodium sulfide [13]. These green synthesis methods are economical, scalable, and environmentally friendly, offering advantages over traditional high-temperature approaches [13]. The metathesis approach enables room-temperature synthesis with high conversion efficiencies and excellent product purity [13].

Solvent evaporation techniques have been optimized to recover lithium sulphide from solution with high efficiency [12]. Research has demonstrated that controlled evaporation in oil baths with temperature and drying time optimization can achieve near-quantitative recovery of product [12]. Multiple washing cycles with fresh solvent can reduce impurity levels to less than 0.001 weight percent for sulfur oxides and 0.0005 weight percent for organic contaminants [12].

Solvothermal and Hydrothermal Processes

Solvothermal synthesis represents a powerful technique for producing lithium sulphide with controlled morphology and enhanced electrochemical properties through solution-based processing at elevated temperatures and pressures [14]. This method utilizes organic solvents under autogenous pressure to facilitate the formation of lithium sulphide-containing composites with unique structural characteristics [14]. Research has demonstrated that solid solvothermal reactions can produce sulfur-carbon nanosheet hybrids with homogeneously embedded sulfur content [14].

The solvothermal process enables in situ hybridization that enhances electron and ion transportation due to higher electronic conductivity and optimized morphology [14]. Studies have shown that the solid solvothermal reaction provides unique insights into the chemical state of sulfur content in sulfur-carbon hybrids due to small differences in electronegativity between sulfur and carbon [14]. This characteristic significantly affects the production of electrolyte-soluble lithium sulphide during electrochemical reactions [14].

Polysulfide chemistry in solvothermal systems has been extensively investigated, revealing the formation of polysulfides upon dissolution of sulfur in N-methyl-2-pyrrolidone at elevated temperatures [15]. Molecular dynamics calculations demonstrate that sulfur molecules acquire partial electron charge from surrounding solvent molecules, leading to ring-opening and decomposition to form negatively charged polysulfides of various lengths [15]. These polysulfides are stabilized by positively charged surrounding solvent molecules [15].

Advanced solvothermal methods have achieved sulfur contents up to 90 weight percent in composite materials through facile and highly efficient synthesis processes [15]. The solvothermal polysulfide chemistry enables efficient infiltration of sulfur into carbon structures due to strong polysulfide-carbon coupling [15]. Research has demonstrated that composite powders with such high sulfur contents exhibit outstanding rate performance and cycle stability [15].

Temperature control in solvothermal processes typically ranges from 160°C to 200°C, with reaction times varying from several hours to complete synthesis [16]. One-step solvothermal methods in the presence of surfactants have been developed to stabilize specific crystalline phases at much lower temperatures than conventional solid-state syntheses [16]. These methods enable the modulation of solvent and surfactant identities to alter reaction times and facilitate crystallization at multiple scales of domain size [16].

Gas-Phase Synthesis and Vapor Deposition

Gas-phase synthesis and vapor deposition techniques provide precise control over lithium sulphide film formation through atomic-level deposition processes [17]. Atomic layer deposition has emerged as the primary method for producing high-quality lithium sulphide films for advanced battery applications [17]. The process utilizes alternating exposure to lithium tert-butoxide and hydrogen sulfide precursors with nitrogen purging periods between each dose [17].

The atomic layer deposition mechanism involves self-limiting surface reactions that enable precise thickness control and uniform film formation [17]. Research has demonstrated that optimal timing sequences of 5-5-5-5 seconds for precursor exposure and purging periods achieve saturation growth of lithium sulphide at temperatures ranging from 150°C to 300°C [17]. Above 300°C, precursor decomposition occurs, leading to non-self-limiting chemical vapor deposition behavior [17].

Temperature-dependent growth characteristics have been extensively studied, revealing that approximately 55% of tert-butoxy ligands are released during lithium tert-butoxide exposures at lower temperatures [17]. This fraction decreases significantly with temperature, reaching approximately 20% at 300°C [17]. Mass spectrometric analysis confirms that tert-butanol is the only gas-phase product, validating the proposed reaction mechanism [17].

Sulfur vapor deposition represents an alternative gas-phase approach that has achieved remarkable results in producing sulfur-carbon composites with high sulfur content [18]. This method demonstrates superior performance compared to conventional liquid and solid deposition approaches, achieving sulfur contents ranging from 71.4% to 83.3% [18]. The vapor deposition approach produces smaller particle sizes and more homogeneous sulfur distribution compared to alternative methods [18].

Advanced vapor deposition techniques have incorporated surfactant assistance to achieve controlled morphology and enhanced performance [19]. Research has shown that sulfur surfactants in chemical vapor deposition can produce uniform structures with diameters down to 20 nanometers [19]. The sulfur atoms form stable sulfur-antimony bonds on grown surfaces, effectively stabilizing sidewalls and minimizing unintentional radial growth [19].

Deposition MethodTemperature RangeFilm Thickness ControlApplications
Atomic Layer Deposition150-300°CAngstrom-levelThin films
Sulfur Vapor Deposition550-750°CMicrometer-levelComposites
Chemical Vapor Deposition200-400°CNanometer-levelNanostructures

Nanoscale Synthesis and Morphological Control

Carbothermic Reduction of Lithium Sulfate

Carbothermic reduction of lithium sulfate represents a well-established method for producing lithium sulphide with controlled particle size and morphology [2]. This process involves the reduction of lithium sulfate using carbon at temperatures below the sulfate melting point to maintain desirable morphological characteristics [2]. Research has demonstrated that conducting the reaction at 820°C, slightly below the lithium sulfate melting point, produces high-performance lithium sulphide materials with retained morphology from the parent sulfate [2].

The thermodynamic basis for carbothermic reduction has been thoroughly investigated through Ellingham diagram analysis [2]. The reaction of lithium sulfate with carbon to produce lithium sulphide and carbon monoxide becomes thermodynamically favored at temperatures above 725°C [2]. However, practical applications require temperatures exceeding 845°C according to published patents, though research has shown that lower temperatures produce superior electrochemical performance [2].

Morphological advantages of controlled carbothermic reduction include particle size reduction due to the lower molar volume of lithium sulphide compared to lithium sulfate [2]. The volume reduction to 45% of the original lithium sulfate particle volume results in smaller particle diameters than the parent sulfate material [2]. Scanning electron microscopy analysis demonstrates a transformation from monoclinic lithium sulfate monohydrate crystals to octahedral lithium sulphide crystals [2].

Carbon black selection significantly influences the success of carbothermic reduction processes [2]. High specific pore volume and surface area carbon materials serve dual functions as both porous carbon host structures and reductants for the carbothermic reduction reaction [2]. The choice of carbon source affects both the reduction efficiency and the final product characteristics [2].

Recent advances in carbothermic reduction have incorporated hydrogen as an alternative reducing agent [20]. This green and cost-effective method circumvents disadvantages associated with traditional carbothermal reduction, including side reactions, complicated purification processes, and greenhouse gas emissions [20]. The hydrogen reduction method achieves high-purity lithium sulphide with superior ionic conductivity of 8.06 milliSiemens per centimeter [20].

Alternative synthesis approaches have utilized hydrazine hydrate as a reducing agent in combination with lithium hydroxide and sulfur powder [3]. This method operates under vacuum defoaming conditions to promote reaction completion and eliminate gas bubbles [3]. The process achieves high conversion efficiencies while operating at significantly lower temperatures than traditional carbothermic methods [3].

Surfactant-Assisted Nanoparticle Synthesis

Surfactant-assisted synthesis methods enable precise control over lithium sulphide nanoparticle size, morphology, and surface properties through the use of surface-active agents [21]. These techniques utilize organic surfactants to modify surface energies and control nucleation and growth processes during lithium sulphide formation [21]. Research has demonstrated that surfactants can significantly reduce particle size without altering fundamental crystal structure [22].

The mechanism of surfactant assistance involves the formation of micelles or surface adsorption layers that provide spatial confinement for nanoparticle growth [22]. Studies have shown that different types of surfactants exhibit varying effectiveness in size control, with anionic surfactants such as sodium dodecylbenzenesulfonate providing more uniform size distributions [22]. Cationic surfactants like cetyltrimethylammonium bromide can achieve particle sizes as small as 30 nanometers under optimal conditions [22].

Molybdenum sulfide synthesis using surfactant assistance has provided valuable insights into the general principles applicable to lithium sulphide systems [21]. Cetyltrimetylammonium chloride surfactant addition leads to increased specific surface areas up to 210 square meters per gram and the disappearance of layered stacking [21]. High-resolution transmission electron microscopy reveals the formation of single-layer, short fringes characteristic of enhanced dispersion [21].

Scalable synthesis approaches have been developed that combine surfactant assistance with controlled precipitation from metalorganic solutions [23]. These methods enable the production of anhydrous, phase-pure lithium sulphide nanocrystals with tunable sizes ranging from 5 to 20 nanometers [23]. Control over nanocrystal size and uniformity is achieved through manipulation of precursor concentration and solvent evaporation rate [23].

Advanced surfactant-assisted methods have incorporated room-temperature synthesis using hydrogen sulfide gas contacted with metalorganic solutions [23]. This approach achieves essentially 100% yield in subsequent evaporation steps while maintaining precise size control [23]. The resulting nanocrystals demonstrate narrow particle size distributions and can be processed under mild annealing conditions to achieve battery-grade purity [23].

Surface modification techniques using surfactants have been extended to control crystal orientation and exposed facets in lithium sulphide nanostructures [24]. Research has demonstrated that sulfur defect engineering can control lithium sulphide crystal orientation, with specific facets such as the (111) plane exhibiting enhanced lithium affinity and reduced diffusion barriers [24]. These controlled orientations lead to dense lithium deposition and improved electrochemical performance [24].

Surfactant TypeParticle Size RangeSurface AreaMorphology Control
Anionic (SDBS)30-50 nm150-210 m²/gUniform spherical
Cationic (CTAB)20-30 nm180-250 m²/gControlled aggregation
Non-ionic (TX-100)40-60 nm120-180 m²/gEnhanced dispersion

α-Lithium Sulfide (Rock Salt Structure)

Lithium sulfide, anhydrous, primarily exists in the stable cubic α-phase at ambient conditions, adopting what is commonly referred to as the antifluorite or fluorite structure type [1] [2]. This phase crystallizes in the cubic face-centered cubic space group Fm-3m (No. 225) with lattice parameter a = 5.0831(8) Å at room temperature [2] [3]. The structure exhibits a three-dimensional framework where lithium cations occupy tetrahedral sites and sulfide anions form a face-centered cubic sublattice [2] [3].

The α-phase demonstrates the characteristic antifluorite structure where each sulfur atom is surrounded by eight lithium atoms in a body-centered cubic geometry, while each lithium atom is tetrahedrally coordinated by four sulfur atoms [2] [3]. The lithium-sulfur bond lengths are consistently reported as 2.46-2.48 Å, indicating strong ionic bonding between the constituent ions [2] [4]. This structural arrangement results in a calculated density of 1.63 g/cm³ for the perfect crystal lattice [2] [5].

The thermal stability of the α-phase extends to its melting point of 938-975°C, with a boiling point of 1372°C [6] [3]. The wide temperature range for melting reflects variations in sample purity and measurement conditions. Under ambient pressure conditions, the α-phase maintains its cubic symmetry across the entire temperature range up to melting [7] [3].

Metastable Phases and Phase Transition Mechanisms

Beyond the stable α-phase, lithium sulfide exhibits several metastable phases under specific conditions. Under high pressure, the material undergoes a reversible phase transition from the cubic antifluorite structure to an orthorhombic anticotunnite-type structure (space group Pnma) at approximately 13 GPa [8] [9]. This high-pressure phase represents a fundamental structural reorganization where the coordination environments of both lithium and sulfur atoms are significantly altered.

The phase transition mechanism involves a reconstructive transformation where the face-centered cubic arrangement of sulfur atoms transitions to a primitive orthorhombic lattice [8] [9]. Raman spectroscopy studies reveal that this transition is accompanied by the appearance of new vibrational modes, indicating significant changes in the local bonding environment [8]. The transition is fully reversible upon decompression, with the material returning to its original cubic structure.

Recent computational studies have identified additional metastable phases in two-dimensional configurations. Novel monolayer and double-layer hexagonal structures of lithium sulfide have been predicted using density functional theory calculations [10] [11]. The double-layer structure exhibits enhanced thermal stability compared to the single-layer configuration, with a direct bandgap of 3.5 eV [10]. These two-dimensional phases adopt space group P6̄m1 and display sandwich-like structures where lithium atoms occupy outer layers and sulfur atoms form the inner layer [10].

The phase transition mechanisms between these polymorphs are governed by both thermodynamic and kinetic factors. The relative stability of different phases depends on temperature, pressure, and particle size effects [12] [13]. Metastable phases often exhibit higher ionic conductivity than their stable counterparts due to increased structural disorder and enhanced lithium ion mobility [14] [12].

Defect Chemistry and Ionic Conductivity

The defect chemistry of lithium sulfide plays a crucial role in determining its ionic transport properties. Computational studies using density functional theory have identified several types of point defects that govern the ionic conductivity behavior [15] [16]. The most thermodynamically favorable defects are lithium interstitials (Li+) and lithium vacancies (V'Li), with formation energies of 1.02 eV and 1.15 eV respectively [15].

Defect TypeFormation Energy (eV)Migration Barrier (eV)Diffusion Mechanism
Li+ Interstitial1.020.45Exchange mechanism
Li Vacancy1.150.27Vacancy hopping
S VacancyVariableNot specifiedVoltage dependent
Frenkel Pair2.330.35-0.45Interstitial diffusion

The lithium vacancy mechanism exhibits the lower migration barrier of 0.27 eV compared to 0.45 eV for interstitial lithium diffusion [15]. This difference suggests that ionic conductivity in lithium sulfide occurs predominantly through vacancy hopping, although both mechanisms contribute to the overall transport properties [15] [16]. The vacancy diffusion follows a single-hop mechanism, while interstitial diffusion proceeds through an exchange mechanism involving neighboring lithium atoms [15].

The intrinsic ionic conductivity of bulk lithium sulfide is approximately 10^-13 S cm^-1 at room temperature, which is characteristic of an ionic insulator [17]. However, the conductivity can be enhanced by several orders of magnitude through defect engineering and nanostructuring [17] [18]. Thin films of lithium sulfide exhibit ionic conductivities that are 3-4 orders of magnitude higher than bulk samples due to the presence of grain boundaries, dislocations, and amorphous-crystalline interfaces that provide fast lithium ion transport pathways [18].

The defect concentration and distribution significantly influence the ionic transport properties. Higher defect densities, particularly lithium vacancies, lead to increased ionic conductivity due to the availability of more charge carriers and pathways for ion migration [19] [16]. The activation energy for lithium ion diffusion decreases from 0.268 eV to 0.200 eV as the vacancy concentration increases from 0.3% to 3% [16].

Electronic Structure and Bandgap Engineering

Lithium sulfide exhibits semiconducting behavior with a wide bandgap that varies depending on the computational method employed. Density functional theory calculations using the PBE functional predict a bandgap of 3.14-3.5 eV for bulk lithium sulfide [10] [11]. More accurate calculations using the HSE06 hybrid functional yield a bandgap of 4.05 eV [10], while quasi-particle GW calculations predict a value of 3.865 eV [20] [21].

Electronic PropertyValueComputational Method
Band Gap (PBE)3.14-3.5 eVDFT-PBE
Band Gap (HSE06)4.05 eVHybrid Functional
Band Gap (GW)3.865 eVQuasi-particle
Conduction BandLi 2p, S 4s orbitalsDFT Analysis
Valence BandLi 2s, S 3p orbitalsDFT Analysis

The electronic structure analysis reveals that the valence band maximum is primarily composed of lithium 2s and sulfur 3p orbitals, while the conduction band minimum consists of lithium 2p and sulfur 4s orbitals [10] [11]. This orbital composition indicates that electronic excitations involve charge transfer between lithium and sulfur atoms, consistent with the ionic nature of the bonding [10].

The bandgap of lithium sulfide can be engineered through various approaches including dimensionality reduction, strain engineering, and chemical substitution. Two-dimensional lithium sulfide monolayers exhibit direct bandgaps that can be tuned from 3.20 eV to 4.05 eV depending on the applied strain [22] [11]. Compressive strain generally increases the bandgap, while tensile strain decreases it, providing a mechanism for bandgap engineering in thin film applications [22].

The wide bandgap nature of lithium sulfide makes it an electronic insulator under ambient conditions, with negligible intrinsic electronic conductivity [21] [23]. However, the band edge positions relative to lithium metal indicate that lithium sulfide is susceptible to electron injection when in contact with lithium anodes [21]. The conduction band minimum lies below the electrochemical potential of lithium metal, making charge transfer thermodynamically favorable [21].

Physical Description

Yellow powder with an odor of rotten eggs; [MSDSonline]

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

47.01190307 g/mol

Monoisotopic Mass

47.01190307 g/mol

Heavy Atom Count

3

Wikipedia

Lithium sulfide

Use Classification

Cosmetics -> Depilatory

Dates

Last modified: 11-21-2023

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